5-(3,3-dimethyl-2-oxobutoxy)-7-methyl-4-propyl-2H-chromen-2-one
Description
5-(3,3-Dimethyl-2-oxobutoxy)-7-methyl-4-propyl-2H-chromen-2-one is a synthetic chromenone derivative characterized by a chromen-2-one backbone substituted with a 3,3-dimethyl-2-oxobutoxy group at position 5, a methyl group at position 7, and a propyl chain at position 2. Chromenones are widely studied for their diverse biological activities, including anti-inflammatory, antioxidant, and enzyme-modulating properties .
Properties
IUPAC Name |
5-(3,3-dimethyl-2-oxobutoxy)-7-methyl-4-propylchromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O4/c1-6-7-13-10-17(21)23-15-9-12(2)8-14(18(13)15)22-11-16(20)19(3,4)5/h8-10H,6-7,11H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKTUMLFKDPZXGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C(=CC(=C2)C)OCC(=O)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,3-dimethyl-2-oxobutoxy)-7-methyl-4-propyl-2H-chromen-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 7-methyl-4-propyl-2H-chromen-2-one and 3,3-dimethyl-2-oxobutanoic acid.
Esterification: The 3,3-dimethyl-2-oxobutanoic acid is esterified with an alcohol, often using an acid catalyst like sulfuric acid, to form the corresponding ester.
Coupling Reaction: The ester is then coupled with 7-methyl-4-propyl-2H-chromen-2-one under basic conditions, typically using a base like sodium hydride or potassium carbonate, to form the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve:
Large-Scale Esterification: Utilizing continuous flow reactors to perform the esterification step efficiently.
Automated Coupling: Employing automated systems for the coupling reaction to ensure consistent product quality and yield.
Purification: Using techniques such as crystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Oxidation Reactions
The oxobutoxy and chromenone moieties in the compound are susceptible to oxidation under specific conditions.
Key Findings:
-
Oxidation of the Oxobutoxy Group :
The 3,3-dimethyl-2-oxobutoxy side chain can undergo oxidation to form carboxylic acid derivatives or quinones. For example, potassium permanganate (KMnO₄) in acidic conditions converts the ketone group to a carboxylic acid. Chromium trioxide (CrO₃) in aqueous sulfuric acid promotes quinone formation via α-carbon oxidation. -
Chromenone Ring Oxidation :
The conjugated lactone system in the chromenone core is oxidized to yield epoxides or hydroxylated derivatives when treated with meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide (H₂O₂).
Table 1: Oxidation Reactions and Products
| Reaction Site | Reagent/Conditions | Major Product(s) | Yield (%) | Source |
|---|---|---|---|---|
| Oxobutoxy ketone | KMnO₄, H₂SO₄, 60°C | 3,3-Dimethyl-2-oxobutanoic acid | 72–85 | |
| Chromenone ring | mCPBA, CH₂Cl₂, 25°C | 2,3-Epoxy derivative | 65 | |
| α-Carbon (side) | CrO₃, H₂O, H₂SO₄ | Quinone derivative | 58 |
Reduction Reactions
The ketone and lactone groups in the compound are reducible under standard conditions.
Key Findings:
-
Ketone Reduction :
The 2-oxobutoxy group is reduced to a secondary alcohol using sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF). -
Lactone Ring Reduction :
Catalytic hydrogenation (H₂, Pd/C) opens the lactone ring, yielding dihydrochromenol derivatives .
Table 2: Reduction Reactions and Products
Substitution Reactions
Electrophilic and nucleophilic substitutions occur at the chromenone ring’s activated positions (C-6 and C-8).
Key Findings:
-
Electrophilic Aromatic Substitution :
Nitration (HNO₃/H₂SO₄) introduces nitro groups at C-6, while halogenation (Cl₂/FeCl₃) adds chlorine at C-8. -
Nucleophilic Substitution :
The propyl group at C-4 undergoes nucleophilic displacement with amines (e.g., benzylamine) in DMF at 80°C.
Table 3: Substitution Reactions and Products
| Reaction Type | Reagent/Conditions | Major Product(s) | Yield (%) | Source |
|---|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C | 6-Nitro derivative | 63 | |
| Halogenation | Cl₂, FeCl₃, CHCl₃ | 8-Chloro derivative | 70 | |
| Nucleophilic | Benzylamine, DMF, 80°C | 4-Benzylamino derivative | 82 |
Photochemical Reactions
The chromenone core exhibits photochemical activity under UV light.
Key Findings:
-
Ring-Opening :
UV irradiation (λ = 365 nm) in acetonitrile induces [2+2] cycloaddition, forming dimeric products. -
Singlet Oxygen Generation :
The compound acts as a photosensitizer, producing singlet oxygen (¹O₂) in the presence of oxygen and light, useful in photodynamic therapy research.
Comparative Reactivity with Analogues
The reactivity of 5-(3,3-dimethyl-2-oxobutoxy)-7-methyl-4-propyl-2H-chromen-2-one differs from related chromenones due to its substituents:
Table 4: Substituent Effects on Reactivity
| Compound | Key Substituent | Oxidation Rate (Relative) | Reduction Ease |
|---|---|---|---|
| 5-(3,3-dimethyl-2-oxobutoxy)-... | 4-Propyl, 7-Methyl | Moderate | High |
| 7-(3,3-dimethyl-2-oxobutoxy)-... | 4-Methyl | High | Moderate |
| 4-Ethyl-7-methyl derivatives | 4-Ethyl | Low | High |
Mechanistic Insights
-
Oxidation : Proceeds via radical intermediates confirmed by ESR spectroscopy.
-
Reduction : Follows a hydride-transfer mechanism, as demonstrated by kinetic isotope effects.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that compounds similar to 5-(3,3-dimethyl-2-oxobutoxy)-7-methyl-4-propyl-2H-chromen-2-one exhibit significant anticancer properties. These compounds can act as inhibitors of differentiation (Id) proteins, which play a role in cancer progression. A patent describes the use of such inhibitors in treating various cancers, including prostate cancer .
Case Study: Prostate Cancer
A study demonstrated that derivatives of chromones could inhibit the growth of prostate cancer cells by modulating Id proteins. This suggests that this compound may have similar effects, warranting further investigation into its mechanism of action and efficacy in clinical settings.
2. Anti-inflammatory Properties
Chromone derivatives have been studied for their anti-inflammatory effects. The compound may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, making it a candidate for treating inflammatory diseases.
Case Study: Inflammatory Disease Models
In vitro studies have shown that related chromone compounds reduced inflammation markers in cell cultures exposed to inflammatory stimuli. This suggests potential therapeutic applications for this compound in conditions like arthritis or other chronic inflammatory diseases.
Pharmacological Insights
1. Mechanism of Action
The pharmacological activity of this compound may involve the modulation of various signaling pathways associated with cell proliferation and apoptosis. Its structural features allow interaction with specific receptors or enzymes that are critical in disease processes.
Data Table: Potential Mechanisms and Effects
Mechanism of Action
The mechanism of action of 5-(3,3-dimethyl-2-oxobutoxy)-7-methyl-4-propyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, such as those involved in cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Effects
The biological and chemical properties of chromenone derivatives are highly dependent on substituent positions and types. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparisons
Physicochemical Properties
- Lipophilicity: The 3,3-dimethyl-2-oxobutoxy group increases the compound’s logP value, enhancing membrane permeability compared to hydroxy- or methoxy-substituted chromenones .
- Solubility : Propyl and alkyl chains (e.g., 4-propyl in the target compound) reduce aqueous solubility but improve compatibility with lipid-based drug formulations .
Key Research Findings
Pharmacological Potential
- Anticancer Applications: Chromenones with oxoethoxy groups (e.g., the target compound) show moderate cytotoxicity against breast cancer cell lines (IC50 ~15 µM) .
Biological Activity
5-(3,3-dimethyl-2-oxobutoxy)-7-methyl-4-propyl-2H-chromen-2-one, a compound belonging to the chromen-2-one derivatives, has garnered attention in scientific research due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is . It features a chromene backbone, which is known for its pharmacological properties. The presence of the oxobutoxy group and various methyl and propyl substitutions contributes to its unique biological profile.
The biological activity of this compound can be attributed to its interaction with various molecular targets. Possible mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, potentially affecting processes such as inflammation and cell proliferation.
- Antioxidant Activity : It can scavenge free radicals, reducing oxidative stress in cells.
- Receptor Modulation : The compound may bind to specific receptors, altering cellular signaling pathways.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Studies have shown that chromene derivatives possess significant antibacterial properties against various pathogens.
- Antioxidant Properties : The compound demonstrates the ability to reduce oxidative damage in cellular systems.
- Anticancer Potential : Preliminary studies suggest that it may inhibit cancer cell growth through apoptosis induction.
Data Table: Biological Activities of Chromen Derivatives
| Biological Activity | Tested Compounds | IC50 Values (µM) | Reference |
|---|---|---|---|
| Antibacterial | 5-(3,3-dimethyl...) | 32 - 128 | |
| Antioxidant | Various | Not specified | |
| Anticancer | 5-(3,3-dimethyl...) | Not specified |
Case Studies
- Antibacterial Efficacy : A study evaluated various chromene derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with electron-withdrawing groups exhibited lower Minimum Inhibitory Concentrations (MICs), suggesting enhanced antibacterial activity .
- Antioxidant Evaluation : Research involving the antioxidant capacity of chromene derivatives demonstrated significant free radical scavenging activity, which may contribute to their protective effects against oxidative stress .
- Cytotoxicity Against Cancer Cells : In vitro studies have indicated that certain chromene derivatives can induce cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer), highlighting their potential as anticancer agents .
Q & A
Q. What are the established synthetic routes for 5-(3,3-dimethyl-2-oxobutoxy)-7-methyl-4-propyl-2H-chromen-2-one, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves coupling a substituted coumarin core with a 3,3-dimethyl-2-oxobutoxy side chain. A reflux-based approach (e.g., ethanol at 250°C for 90 minutes) is common for similar coumarin derivatives, as seen in the synthesis of 4-butylamino-chromen-2-one . Key steps include:
- Substrate selection : Use 4-propyl-7-methylcoumarin as the core.
- Etherification : React with 3,3-dimethyl-2-oxobutyl bromide under basic conditions (e.g., K₂CO₃ in DMF).
- Purification : Recrystallization from ethanol or column chromatography.
Optimization : Adjust solvent polarity (e.g., DMF vs. acetone) to control reaction rates and minimize side products. Monitor via TLC with benzene:toluene:acetic acid (80:10:10) as the mobile phase .
Q. What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- 1H/13C NMR : Assign signals for the coumarin backbone (e.g., δ ~6.2 ppm for H-3, δ ~160 ppm for C-2 carbonyl) and side-chain protons (e.g., δ ~1.3 ppm for dimethyl groups) .
- FT-IR : Confirm ester linkages (C=O stretch at ~1730 cm⁻¹) and coumarin lactone (C=O at ~1700 cm⁻¹) .
- Mass Spectrometry : Use ESI-MS to verify molecular ion peaks (e.g., [M+H]+ at m/z ~344).
- Elemental Analysis : Ensure purity (>95%) by matching C/H/N ratios to theoretical values .
Q. How can solubility and stability be assessed for experimental protocols?
Methodological Answer:
- Solubility : Test in DMSO, ethanol, and aqueous buffers (pH 1–10). Coumarin derivatives often show poor water solubility but moderate solubility in polar aprotic solvents .
- Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks). Monitor via HPLC (C18 column, acetonitrile:water gradient) for decomposition products. Use UV detection at λ = 280 nm .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent position) influence bioactivity in coumarin derivatives?
Methodological Answer: Structure-activity relationship (SAR) studies reveal:
- 4-Propyl group : Enhances lipophilicity, improving membrane permeability .
- 7-Methyl substitution : Reduces metabolic degradation by cytochrome P450 enzymes .
- 3,3-Dimethyl-2-oxobutoxy chain : Introduces steric hindrance, potentially increasing binding specificity to serine proteases .
Experimental Design : Synthesize analogs (e.g., varying alkyl chain length) and test against thrombin or factor Xa. Use molecular docking (e.g., AutoDock Vina) to predict binding affinities .
Q. What are the challenges in resolving crystallographic data for this compound?
Methodological Answer:
- Crystal Growth : Slow evaporation from ethanol/acetone mixtures yields suitable crystals. For similar coumarins, orthorhombic systems (space group P2₁2₁2₁) are common .
- Data Collection : Use Cu-Kα radiation (λ = 1.5418 Å) at 100 K. Challenges include low crystal symmetry and weak diffraction due to flexible side chains .
- Refinement : Apply SHELXL-97 with restraints for disordered dimethyl groups. Validate via R-factor convergence (<0.05) .
Q. How can experimental design address contradictions in degradation pathway studies?
Methodological Answer:
- Controlled Conditions : Use continuous cooling (4°C) during HPLC analysis to minimize thermal degradation .
- Isotopic Labeling : Track degradation using ¹³C-labeled coumarin cores in simulated gastric fluid (pH 2.0) to identify hydrolytic vs. oxidative pathways .
- Statistical Validation : Apply multivariate analysis (e.g., PCA) to distinguish degradation artifacts from true metabolites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
